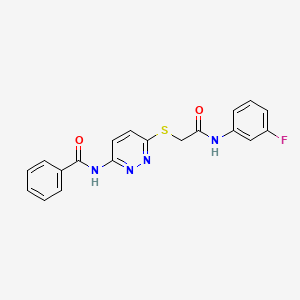

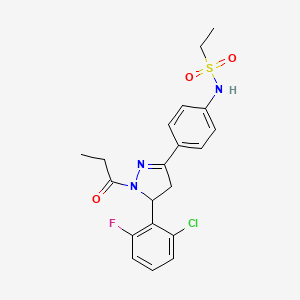

![molecular formula C16H13BrCl2O4 B2895662 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 1706438-40-5](/img/structure/B2895662.png)

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are foundational in organic chemistry, providing pathways to modify chemical structures for various applications. The study by Mataka et al. (1992) illustrates the versatility of bromobenzoic acid derivatives in undergoing nucleophilic substitutions to yield a range of functionalized products. These reactions are crucial for the synthesis of complex molecules, including pharmaceuticals, dyes, and materials science applications (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Synthesis of Anti-cancer Compounds

The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline by Cao Sheng-li (2004) is an example of how brominated benzoic acid derivatives serve as intermediates in the development of anti-cancer drugs. These compounds play a role in inhibiting key enzymes or pathways in cancer cells, highlighting their importance in medicinal chemistry research (Cao, 2004).

Halogen Bonding in Crystal Engineering

Halogen bonding, involving bromine atoms, is a pivotal interaction in crystal engineering and molecular design. The work by Raffo et al. (2016) on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid sheds light on the structural implications of these interactions. Such studies are essential for designing new materials and understanding molecular recognition (Raffo, Marcolongo, Funes, Slep, Baggio, & Cukiernik, 2016).

Proton Shuttles in Functionalization Reactions

Exploring biaryl carboxylic acids as proton shuttles, Pi et al. (2018) demonstrate how variations in benzoic acid derivatives influence the selectivity and efficiency of C-H bond functionalization in indoles. This research underscores the role of such compounds in facilitating selective organic transformations, critical for synthesizing diverse organic molecules (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).

Supramolecular Chemistry

In supramolecular chemistry, the formation and analysis of complexes between benzoic acid derivatives and N-donor compounds, as studied by Varughese and Pedireddi (2006), illustrate the intricate molecular recognition processes. These interactions are fundamental in designing molecular sensors, catalysts, and drug delivery systems (Varughese & Pedireddi, 2006).

作用機序

特性

IUPAC Name |

3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrCl2O4/c1-2-22-14-6-10(16(20)21)5-12(17)15(14)23-8-9-3-4-11(18)7-13(9)19/h3-7H,2,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRGWJSEJPKUBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrCl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

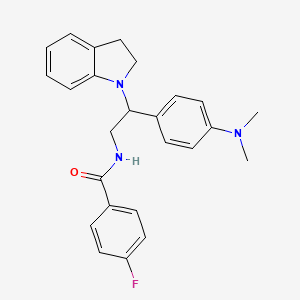

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)

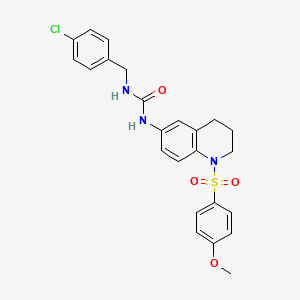

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)

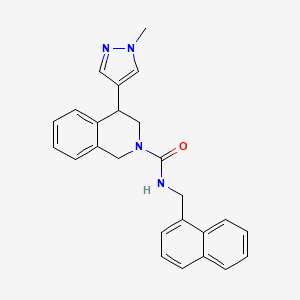

![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)